molecular formula C22H29FN3O9P B2899945 Sofosbuvir D6 CAS No. 1868135-06-1

Sofosbuvir D6

カタログ番号 B2899945
CAS番号: 1868135-06-1
分子量: 535.495
InChIキー: TTZHDVOVKQGIBA-FMYNZQRGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sofosbuvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections in combination with other antiviral agents . It is a prodrug nucleotide analog, metabolized into its active form as the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B (non-structural protein 5B) Synthesis .


Synthesis Analysis

Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The synthetic approaches to sofosbuvir and its close analogues have been analyzed in depth .


Molecular Structure Analysis

Sofosbuvir is a single-stranded RNA virus that is categorized into nine distinct genotypes . It is marketed as a single isomer .


Chemical Reactions Analysis

Sofosbuvir is metabolized into its active form as the antiviral agent GS-461203 . The electron transfer in sofosbuvir has been studied spectrophotometrically .


Physical And Chemical Properties Analysis

Sofosbuvir has a bioavailability of 92% and is quickly activated to triphosphate . It has a molar mass of 529.458 g·mol −1 .

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Sofosbuvir is a potent, orally administered nucleotide analog prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing. The drug undergoes intracellular activation, forming GS-461203 (active triphosphate, not detected in plasma), leading to the inactive, renally eliminated metabolite GS-331007. Demographic variables do not significantly influence its exposures, demonstrating its consistent pharmacokinetic profile across diverse patient populations (Kirby et al., 2015).

Global Research Trends

A bibliometric analysis highlights that research on sofosbuvir has been a field of intense study, especially in the past few years. The global research production on sofosbuvir is increasing, with a modest contribution from Latin American regions. This trend indicates the growing scientific interest and the ongoing evolution in the field of antiviral research focused on sofosbuvir (Hernández-Vásquez & Rosselli, 2017).

Efficacy in Combination Therapies

Sofosbuvir, in combination with other antiviral agents like the NS5A inhibitor ledipasvir or the NS5B non-nucleoside inhibitor GS-9669, has shown high efficacy in patients with genotype 1 HCV infection, including those who did not respond to previous treatment. The combination therapy demonstrates the versatility and effectiveness of sofosbuvir in various therapeutic regimens (Gane et al., 2014).

Drug Resistance and Safety Profile

Studies have shown that sofosbuvir has a high barrier to resistance, making it a reliable option in antiviral therapy. The occurrence of treatment-emergent variants like L159F and V321A does not significantly confer resistance to sofosbuvir, underlining its robustness against HCV mutation (Svarovskaia et al., 2014). Furthermore, the drug's safety profile is substantiated by its general tolerability and the absence of serious adverse events leading to treatment discontinuation.

Potential Beyond HCV Treatment

Sofosbuvir's potential extends beyond HCV treatment. It has been considered for repurposing as an antiviral drug against COVID-19. Preliminary studies suggest that sofosbuvir, due to its inhibition of positive-strand RNA viruses, could be effective against SARS-CoV-2. This demonstrates the versatility of sofosbuvir as an antiviral agent beyond its primary application for HCV (Sayad et al., 2020).

作用機序

Target of Action

Sofosbuvir D6, also known as Sofosbuvir, is a direct-acting antiviral agent primarily targeting the Hepatitis C Virus (HCV) . The primary target of Sofosbuvir within the HCV is the NS5B protein , an RNA-dependent RNA polymerase . This protein is essential for the transcription of Hepatitis C viral RNA and is responsible for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir is a nucleotide analog inhibitor . It is metabolized into its active form, the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B . By incorporating into the HCV RNA, it inhibits the NS5B polymerase, thereby blocking the replication of the virus .

Biochemical Pathways

Sofosbuvir undergoes intracellular activation to form the active triphosphate GS-461203 . The metabolic pathway to its corresponding 5’-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate is described .

Pharmacokinetics

Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for GS-331007, a predominant circulating metabolite, are achieved between 3.5 and 4 hours post-dose . The elimination half-life for GS-331007 is 27 hours . At least 80% of an administered dose of Sofosbuvir is absorbed as Sofosbuvir and/or its metabolites into the systemic circulation .

Result of Action

The result of Sofosbuvir’s action is the inhibition of HCV replication, leading to a reduction in the viral load . This leads to significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of Sofosbuvir is influenced by various environmental factors. For instance, the presence of other antiviral agents can enhance the efficacy of Sofosbuvir . It is often used in combination with other antivirals such as Ledipasvir, Velpatasvir, Daclatasvir, Simeprevir, Elbasvir, Grazoprevir, Ribavirin, Peginterferon alfa-2a, or Peginterferon alfa-2b . The genotype of the HCV also influences the action of Sofosbuvir .

Safety and Hazards

The most common side effects of Sofosbuvir include fatigue, headache, nausea, and trouble sleeping . More detailed safety data can be found in the Safety Data Sheet .

将来の方向性

Efficient large-scale manufacture of sofosbuvir will be an enormously important goal in eradicating hepatitis C across the globe . The development of novel synthetic routes could aid in the mass production of a future treatment of COVID-19 .

特性

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-FMYNZQRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])OC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。